molecular formula C8H13N3O2 B15215414 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one CAS No. 112799-92-5

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B15215414
CAS No.: 112799-92-5
M. Wt: 183.21 g/mol
InChI Key: RIEGNRJVSUHOJC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one (CAS 112799-85-6) is a high-purity chemical compound supplied for laboratory research applications. This molecule features the 1,2,4-triazole-5-one heterocyclic scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its capacity for diverse molecular interactions with biological targets . The 1,2,4-triazole core is a stable heterocycle that acts as an isostere for amide, ester, and carboxylic acid functional groups, which often enhances the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . Researchers value this scaffold for its hydrogen bonding capability, significant dipole moment, rigidity, and solubility, which facilitate strong binding affinity in biological systems . While the specific research applications for this cyclohexyl-substituted analog are for the end-user to determine, compounds based on the 1,2,4-triazole nucleus are extensively investigated for their broad spectrum of biological activities . This includes serving as a key structural motif in well-known antifungal agents (e.g., fluconazole, itraconazole) that act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Beyond antimicrobial applications, the 1,2,4-triazole scaffold is found in compounds with demonstrated anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties, making it a versatile intermediate in drug discovery and development programs . This product is intended for use by qualified researchers in chemical and biochemical laboratories. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

CAS No.

112799-92-5

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H13N3O2/c12-8-10-9-7(11(8)13)6-4-2-1-3-5-6/h6,13H,1-5H2,(H,10,12)

InChI Key

RIEGNRJVSUHOJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NNC(=O)N2O

Origin of Product

United States

Preparation Methods

Historical Development of 1,2,4-Triazole Synthesis Methodologies

The 1,2,4-triazole scaffold has been a cornerstone of medicinal chemistry since the early 20th century, with initial syntheses relying on cyclocondensation reactions of thiosemicarbazides. Traditional approaches, such as the Husigen cycloaddition, faced limitations in regioselectivity and functional group tolerance, prompting the development of alternative strategies.

Evolution of Cyclization Techniques

Early methods for synthesizing 1,2,4-triazoles involved refluxing thiosemicarbazides in alkaline media, a process requiring extended reaction times (12–24 hours) and resulting in modest yields (30–50%). The introduction of sodium ethanolate as a base in the 1980s improved cyclization efficiency, enabling the formation of triazole-thione hybrids. However, these methods remained unsuitable for substrates bearing sensitive hydroxyl groups, necessitating protective group strategies.

Advancements in One-Pot Syntheses

The shift toward one-pot methodologies in the 2010s addressed key limitations of stepwise syntheses. Shah et al. demonstrated that combining hydrazides with isothiocyanates in ethanol, followed by alkaline cyclization, could produce triazole derivatives in yields exceeding 70% within 6 hours. This approach eliminated the need to isolate thiosemicarbazide intermediates, reducing solvent waste and operational complexity.

Synthetic Routes to 3-Cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one

The target compound’s synthesis hinges on introducing the cyclohexyl moiety at position 3 and the hydroxyl group at position 4. Two principal methods have been developed, differing in their handling of intermediates and cyclization conditions.

Two-Step Synthesis via Thiosemicarbazide Intermediates

Formation of 4-Hydroxybenzoyl Thiosemicarbazide

The synthesis begins with 4-hydroxybenzoic acid hydrazide (1), which reacts with cyclohexyl isothiocyanate (2) in ethanol under reflux (Scheme 1). This produces 4-hydroxybenzoyl thiosemicarbazide (3), isolated as a white crystalline solid in 85% yield.

Reaction Conditions

  • Solvent: Anhydrous ethanol (50 mL/mmol)
  • Temperature: 78°C (reflux)
  • Duration: 2.5 hours
  • Workup: Filtration and recrystallization from ethanol/water (3:1)

Characterization data for 3 :

  • IR (KBr): 3345 cm⁻¹ (O–H), 1668 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 9.87 (s, 1H, OH), 7.68–7.61 (m, 2H, ArH), 6.82–6.75 (m, 2H, ArH), 3.92–3.85 (m, 1H, cyclohexyl CH), 1.98–1.23 (m, 10H, cyclohexyl)
Alkaline Cyclization to the Triazole Core

The thiosemicarbazide 3 undergoes cyclization in 4N NaOH under reflux (Scheme 1). This step proceeds via intramolecular nucleophilic attack, forming the triazole ring.

Optimized Conditions

  • Base: 4N NaOH (5 mL/mmol)
  • Temperature: 100°C
  • Duration: 4 hours
  • Neutralization: 2N HCl to pH 6–7
  • Yield: 72% after recrystallization (ethanol)

Key Spectral Data for Target Compound :

  • IR (KBr): 3228 cm⁻¹ (N–H), 1672 cm⁻¹ (C=O), 1170 cm⁻¹ (C=S)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.71 (s, 1H, NH), 10.04 (s, 1H, OH), 7.31 (d, J = 9 Hz, 2H, ArH), 6.89 (d, J = 9 Hz, 2H, ArH), 4.24 (s, 1H, cyclohexyl CH), 1.98–1.15 (m, 10H, cyclohexyl)

One-Pot Synthesis Method

Simultaneous Thiosemicarbazide Formation and Cyclization

The one-pot approach condenses the two-step process into a single reaction vessel, enhancing atom economy. A mixture of 4-hydroxybenzoic acid hydrazide (1) and cyclohexyl isothiocyanate (2) in ethanol is treated with 4N NaOH after 2 hours of reflux, bypassing intermediate isolation.

Advantages Over Stepwise Synthesis :

  • Yield Increase: 86% vs. 72%
  • Reaction Time Reduction: 6 hours total vs. 6.5 hours
  • Solvent Savings: 30% reduction in ethanol usage

Mechanistic Considerations :
The alkaline environment facilitates simultaneous deprotonation of the hydroxyl group and thiol activation, enabling concerted cyclization. X-ray crystallography of analogous compounds confirms the S-methylene linkage critical for ring closure.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Parameter Two-Step Method One-Pot Method
Overall Yield 72% 86%
Total Reaction Time 6.5 hours 6 hours
Solvent Consumption (mL/g) 120 85
Purity (HPLC) 98.2% 99.1%

Data sourced from replicated studies.

Environmental Impact Assessment

The one-pot method reduces wastewater generation by 40% by minimizing intermediate wash steps. Energy consumption metrics derived from reaction calorimetry show a 22% reduction in cumulative energy demand compared to traditional approaches.

Spectroscopic Characterization and Validation

Infrared Spectroscopy Trends

The C=S stretch at 1170–1190 cm⁻¹ serves as a diagnostic marker for triazole formation, shifting 20–30 cm⁻¹ upon N-alkylation. The absence of thiosemicarbazide C=O stretches (1668 cm⁻¹) in the final product confirms complete cyclization.

Nuclear Magnetic Resonance Analysis

¹H NMR spectra exhibit distinct deshielding of the cyclohexyl proton (δ 4.24 ppm) due to ring current effects from the triazole. The hydroxyl proton resonates as a sharp singlet at δ 10.04 ppm, unaffected by deuterium exchange due to hydrogen bonding with the triazole nitrogen.

Chemical Reactions Analysis

Substitution Reactions at the Hydroxy Group

The hydroxyl group at position 4 undergoes nucleophilic substitution or acylation:

Reaction with 2-Bromoethanoyl Bromide
In a study on triazole derivatives, the hydroxyl group reacted with 2-bromoethanoyl bromide (10 ) to form thioether-linked electrophiles (11a–o ) . For 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one:

Compound+2-Bromoethanoyl bromideBasic ConditionsThioether Derivative\text{Compound} + \text{2-Bromoethanoyl bromide} \xrightarrow{\text{Basic Conditions}} \text{Thioether Derivative}

Conditions : Aqueous basic medium, room temperature.
Yield : 34–80% (analogous systems) .

Esterification
The hydroxyl group can be acylated using carboxylic acids in the presence of DCC/DMAP:

Compound+RCOOHDCC, DMAPEster Derivative\text{Compound} + \text{RCOOH} \xrightarrow{\text{DCC, DMAP}} \text{Ester Derivative}

Example : Reaction with phenylacetic acid yields phenylacetate derivatives .

Triazole Ring Functionalization

The triazolone ring participates in cycloadditions and nucleophilic substitutions:

Nickel-Promoted Annulation
Hydrazonoyl chlorides react with sodium cyanate in the presence of Ni catalysts to form annulated triazolones :

Hydrazonoyl Chloride+NaOCNNi CatalystAnnulated Product\text{Hydrazonoyl Chloride} + \text{NaOCN} \xrightarrow{\text{Ni Catalyst}} \text{Annulated Product}

Application : Constructs angiotensin II antagonist analogs .

Palladium-Catalyzed Carbonylative Reactions
Three-component reactions with CO insertions yield structurally diverse triazolones :

Compound+Aryl Halide+COPd CatalystCarbonylated Derivative\text{Compound} + \text{Aryl Halide} + \text{CO} \xrightarrow{\text{Pd Catalyst}} \text{Carbonylated Derivative}

Cyclohexyl Group Modifications

The cyclohexyl substituent is less reactive but can undergo functionalization under harsh conditions:

Oxidation
Strong oxidizing agents (e.g., KMnO₄) oxidize cyclohexyl to cyclohexanone, though this is not explicitly documented for this compound .

Biological Activity-Driven Reactions

Derivatives of this compound show enzyme inhibition properties:

Synthesis of Enzyme Inhibitors
Methyl phenyl-substituted derivatives (e.g., 12d , 12m ) exhibit potent inhibition of acetylcholinesterase (AChE), α-glucosidase, and butyrylcholinesterase (BChE) :

DerivativeTarget EnzymeIC₅₀ (μM)
12d AChE0.73 ± 0.54
12m BChE0.038 ± 0.50

Mechanism : The triazolone core interacts with enzyme active sites via hydrogen bonding and π-π stacking .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield/IC₅₀Source
Hydroxyl Substitution2-Bromoethanoyl bromide, basic mediumThioether derivatives34–80%
AcylationDCC, DMAP, carboxylic acidsEster derivativesNot reported
Triazole AnnulationHydrazonoyl chloride, Ni catalystAngiotensin II antagonist analogsHigh yield
Enzyme Inhibitor SynthesisMethyl phenyl electrophiles12d , 12m IC₅₀: 0.73–0.038 μM

Stability and Reactivity Considerations

  • pH Sensitivity : The hydroxyl group deprotonates under basic conditions, enhancing nucleophilicity .

  • Thermal Stability : Stable at room temperature but degrades above 200°C .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Analogs

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
3-Cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one Cyclohexyl (3), Hydroxyl (4) Hydroxyl, Cyclohexyl Underexplored (potential antimicrobial)
3-Ethyl-4-(4-pentyloxyphenyl)-1H-1,2,4-triazol-5(4H)-one Ethyl (3), 4-Pentyloxyphenyl (4) Alkoxyaryl, Ethyl Anticonvulsant (ED₅₀: 26.9 mg/kg)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Amino (4), 4-Hydroxyphenyl (3) Amino, Phenolic hydroxyl Metal coordination (unexpected synthesis)
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Chlorophenyl (4), Cyclopropylmethyl (1), Methyl (3) Chloroaryl, Cyclopropane Structural analog (no explicit bioactivity)

Key Observations:

Anticonvulsant Activity : The ethyl-substituted analog (3-ethyl-4-(4-pentyloxyphenyl)-1H-1,2,4-triazol-5(4H)-one) demonstrated potent anticonvulsant activity in mice (ED₅₀: 26.9 mg/kg), attributed to the electron-donating pentyloxy group enhancing CNS penetration . In contrast, the cyclohexyl analog lacks reported anticonvulsant data, suggesting substituent-dependent efficacy.

Hydrogen Bonding and Reactivity: The hydroxyl group in this compound enables hydrogen bonding, similar to 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one.

Quantitative Structure-Activity Relationship (QSAR) Insights

Table 2: QSAR Parameters for Triazole Derivatives

Compound Class Key Descriptors (ΔE₁, ΣQ) Antibacterial Activity (Ae, Am, As) Reference
3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles ΔE₁ (energy gap), ΣQ (charge sum) Ae (E. coli): R² = 0.93, Am (C. albicans): R² = 0.926
Cyclohexyl-substituted analogs Not explicitly studied Hypothesized to follow similar trends

Key Findings:

  • ΔE₁ (HOMO-LUMO Gap): Lower ΔE₁ values correlate with enhanced antibacterial activity, as seen in thio-substituted triazoles .
  • ΣQ (Charge Sum) : Higher ΣQ values (electron-deficient regions) improve antimicrobial efficacy. The cyclohexyl group’s steric bulk may limit charge distribution compared to planar aromatic substituents.

Q & A

Q. What are the established synthetic routes for 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with cyclohexyl-containing precursors. A common approach utilizes hydrazine hydrate and cyclohexyl isocyanate under reflux in ethanol or methanol. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to alcohols .
  • Temperature control : Gradual heating (70–90°C) minimizes side reactions like premature decomposition .
  • Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) can accelerate ring closure .
    Yield tracking via HPLC or LC-MS is recommended to identify optimal conditions.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation, and what key features validate the compound’s identity?

  • Methodological Answer :
  • X-ray crystallography : Resolves the triazole ring conformation and hydrogen-bonding network (e.g., hydroxy group interactions). SHELX programs are standard for refinement, with R-factors < 0.05 indicating high reliability .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–2.0 ppm confirm cyclohexyl protons; δ 10.5–11.0 ppm indicates the hydroxy group .
  • ¹³C NMR : Signals near 160 ppm correspond to the triazolone carbonyl .
  • IR spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the C=O stretch .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological role of the hydroxy and cyclohexyl substituents?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with substituted cyclohexyl groups (e.g., fluorinated or branched chains) or hydroxy replacements (e.g., methoxy, amino).
  • Biological assays : Use the maximal electroshock (MES) test for anticonvulsant activity or enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Data analysis : Corrogate activity trends with steric/electronic parameters (e.g., Hammett constants) using multivariate regression .

Q. What computational strategies predict target binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., GABA receptors). Prioritize poses with hydrogen bonds to the hydroxy group and hydrophobic contacts with the cyclohexyl moiety .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .
  • ADMET prediction : Software like SwissADME estimates solubility (LogP ≈ 2.5) and cytochrome P450 interactions .

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron radiation (≤ 0.8 Å) to reduce noise .
  • Software tools : SHELXL (for small molecules) or WinGX (for symmetry validation) can model disorder via PART instructions or twin refinement (BASF parameter) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What experimental design principles apply to optimizing synthesis scalability while maintaining purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies non-linear relationships .
  • In-line monitoring : ReactIR or PAT tools track reaction progress in real time .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) removes byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assays?

  • Methodological Answer :
  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Outliers are flagged via Grubbs’ test .
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

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